(2,3-Dimethylphenyl)(quinolin-3-yl)methanone
Overview
Description
(2,3-Dimethylphenyl)(quinolin-3-yl)methanone is an organic compound that features a methanone group bonded to both a 2,3-dimethylphenyl ring and a quinolin-3-yl ring
Mechanism of Action
Target of Action
The primary target of 3-(2,3-Dimethylbenzoyl)quinoline is the bacterial cell division protein FtsZ . FtsZ is a key protein in the process of cell division in bacteria, making it an attractive target for antibacterial agents .
Mode of Action
3-(2,3-Dimethylbenzoyl)quinoline inhibits the polymerization of FtsZ and its GTPase activity . This compound interacts with the C-terminal interdomain cleft of FtsZ, effectively suppressing its function . As a result, bacterial cell division is halted, leading to cell death .
Biochemical Pathways
The compound’s action on FtsZ disrupts the normal cell division process in bacteria. This disruption affects the downstream biochemical pathways related to cell growth and division
Pharmacokinetics
Quinolones, a class of compounds to which this compound belongs, are known for their broad-spectrum activity and excellent tissue penetration . These properties suggest that 3-(2,3-Dimethylbenzoyl)quinoline may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but specific studies are needed to confirm this.
Result of Action
The inhibition of FtsZ by 3-(2,3-Dimethylbenzoyl)quinoline leads to the cessation of bacterial cell division, resulting in cell death . This makes the compound a potent antibacterial agent, effective against various strains of bacteria, including some drug-resistant strains such as methicillin-resistant S. aureus and vancomycin-resistant E. faecium .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2,3-Dimethylbenzoyl)quinoline. For instance, quinolones can form complexes with metal ions (Ca 2+, Mg 2+, Fe 3+, or Al 3+), making them more stable in environmental media . .
Biochemical Analysis
Biochemical Properties
Quinoline and its derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethylphenyl)(quinolin-3-yl)methanone typically involves the reaction of 2,3-dimethylphenylmagnesium bromide with quinoline-3-carboxaldehyde. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture interference. The resulting intermediate is then oxidized using an oxidizing agent like manganese dioxide to yield the final methanone product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinolin-3-yl carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Quinolin-3-yl carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
(2,3-Dimethylphenyl)(quinolin-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- (2,3-Dimethylphenyl)(quinolin-2-yl)methanone
- (2,3-Dimethylphenyl)(quinolin-4-yl)methanone
- (2,3-Dimethylphenyl)(isoquinolin-3-yl)methanone
Comparison: (2,3-Dimethylphenyl)(quinolin-3-yl)methanone is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
(2,3-dimethylphenyl)-quinolin-3-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-12-6-5-8-16(13(12)2)18(20)15-10-14-7-3-4-9-17(14)19-11-15/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDMXNJVLVKVDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC3=CC=CC=C3N=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601264782 | |
Record name | (2,3-Dimethylphenyl)-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601264782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-29-8 | |
Record name | (2,3-Dimethylphenyl)-3-quinolinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Dimethylphenyl)-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601264782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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